Dehydrocholic acid

Catalog No.
S525568
CAS No.
81-23-2
M.F
C24H34O5
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrocholic acid

CAS Number

81-23-2

Product Name

Dehydrocholic acid

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1

InChI Key

OHXPGWPVLFPUSM-KLRNGDHRSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Solubility

Insoluble

Synonyms

(5beta)-3,7,12-Trioxocholan-24-oic Acid, Atrocholin, Cholan HMB, Cholan-HMB, CholanHMB, Chologon, Decholin, Dehydrocholate, Dehydrocholate, Sodium, Dehydrocholic Acid, Dehydrocholic Acid, Lithium Salt, Dehydrocholic Acid, Magnesium Salt, Dehydrocholic Acid, Potassium Salt, Dehydrocholic Acid, Sodium Salt, Ketocholanic Acid, Sodium Dehydrocholate, Triketocholanic Acid, Trioxocholate

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C

Description

The exact mass of the compound Dehydrocholic acid is 402.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8796. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics. It belongs to the ontological category of oxo-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

Choleretic Effects:

One of the primary areas of research focuses on DHA's choleretic properties. It is believed to stimulate the production of bile by the liver and increase bile flow. This function is being explored in the context of:

  • Gallstone Treatment: Studies suggest DHA might be helpful in preventing cholesterol gallstone formation by increasing bile flow and reducing cholesterol saturation in bile. Source: National Institutes of Health (NIH): )

Important to Note

While some studies show promise, the use of DHA for gallstone treatment is not yet a standard practice and requires further investigation.

Digestive System Research:

DHA's potential to influence digestion is another area of scientific interest. Research is exploring its effects on:

  • Fatty Acid Absorption

    DHA might aid in the absorption of dietary fats by improving the emulsification process in the digestive tract. Source: ScienceDirect - Journal of Lipid Research:

  • Liver Function

    Some studies suggest DHA might play a role in protecting liver cells and promoting healthy liver function. However, more research is needed to confirm these findings.

Other Areas of Investigation:

Scientific research on DHA is ongoing, and there are investigations into its potential applications in other areas, including:

  • Neurological Disorders: Preliminary studies suggest DHA might have neuroprotective properties, but further research is necessary.
  • Metabolic Syndrome: Limited research suggests a possible link between DHA and metabolic syndrome, but more data is needed.

Dehydrocholic acid is a synthetic bile acid derived from the oxidation of cholic acid using chromic acid. Its chemical formula is C₃₄H₄₆O₅, and it is recognized for its role as a hydrocholeretic agent, which means it stimulates bile production and secretion. This compound is characterized by its unique structure, featuring three ketone groups at positions 3, 7, and 12 of the steroid backbone, distinguishing it from other bile acids. Dehydrocholic acid has been historically utilized in various medicinal formulations, particularly for enhancing biliary lipid secretion and improving digestion.

Dehydrocholic acid's mechanism of action in stimulating bile flow is not fully understood. However, research suggests it might act as a hydrocholeretic, increasing bile production by the liver []. It may also influence the enterohepatic circulation of bile acids, a process where bile acids are reabsorbed from the intestine and returned to the liver [].

  • Mild gastrointestinal side effects: Dehydrocholic acid can cause diarrhea and abdominal pain in some individuals [].
  • Contraindications: Dehydrocholic acid is not recommended for individuals with bile duct obstruction or acute cholecystitis [].
, primarily involving esterification and oxime formation. For instance, it can react with alcohols in the presence of coupling agents such as N,N'-Dicyclohexylcarbodiimide to form ester derivatives. Additionally, dehydrocholic acid can undergo oxidation and reduction reactions, leading to the formation of various metabolites in biological systems. The reaction mechanism typically involves the conversion of hydroxyl groups into carbonyl groups, which is crucial for its biological activity .

Dehydrocholic acid exhibits significant biological activity. It is known to enhance bile flow and increase the secretion of biliary lipids while simultaneously reducing the secretion of endogenous bile acids. This dual action suggests its potential therapeutic applications in conditions related to bile production and gallbladder function. Studies indicate that dehydrocholic acid may also facilitate the absorption of lipophilic substances by altering membrane permeability . Furthermore, research has shown that it can ameliorate pancreatic cell necrosis induced by sodium taurocholate, highlighting its protective effects on pancreatic tissues .

The synthesis of dehydrocholic acid primarily involves the oxidation of cholic acid using chromic acid or other oxidizing agents. The general procedure includes:

  • Oxidation: Cholic acid is treated with chromic acid to convert hydroxyl groups into ketones.
  • Isolation: The resulting dehydrocholic acid crystallizes out from the reaction mixture.
  • Purification: The crude product is purified through recrystallization or chromatography methods to obtain a high-purity compound .

Alternative synthesis methods include condensation reactions involving phenols and acetone, though these are less common.

Dehydrocholic acid shares structural similarities with several other bile acids and steroid compounds. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Cholic AcidC₂₄H₃₈O₅Precursor to dehydrocholic acid; contains hydroxyl groups instead of ketones.
Chenodeoxycholic AcidC₂₄H₄₂O₄Another primary bile acid; differs in structure but shares similar functions in lipid digestion.
Ursodeoxycholic AcidC₂₄H₄₂O₆Known for its protective effects on liver function; has a different stereochemistry compared to dehydrocholic acid.

Uniqueness: Dehydrocholic acid's unique three-keto structure sets it apart from other bile acids, granting it specific bioactive properties that influence biliary function differently than its counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

402.24062418 g/mol

Monoisotopic Mass

402.24062418 g/mol

Heavy Atom Count

29

Appearance

White to off-white crystalline powder.

Melting Point

237-240

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NH5000009I

Related CAS

145-41-5 (hydrochloride salt)
7786-84-7 (magnesium salt)
94107-86-5 (lithium salt)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

No approved therapeutic indications.

Pharmacology

Following infusion of dehydrocholic acid (DHCA) in rats, the secretions of all the endogenous biliary bile acids were decreased within 30-60 minutes of infusion [A33023, A33025]. Phospholipid secretion as well as cholesterol levels were also declined. The bile flow was increased after administration of dehydrocholic acid [A33022].

MeSH Pharmacological Classification

Cholagogues and Choleretics

Mechanism of Action

It is proposed that dehydrocholic acid induces choleresis, which is associated with biliary lipid secretion and reduced secretion of endogenous and/or exogenous biliary components. Dehydrocholic acid may decrease bile phospholipid secretion due to a lack of micelle formation by dehydrocholic acid-produced bile. A study suggests that due to enhanced permeability of tight junctions in the canalicular membranes, dehydrocholic acid facilitates direct exchange between bile and plasma.

Pictograms

Irritant

Irritant

Other CAS

81-23-2
94107-86-5

Absorption Distribution and Excretion

The duodenal experiment indicates that dehydrocholic acid is absorbed from the proximal small intestine.
Administered dehydrocholic acid is excreted rapidly in bile as glycine- and taurine-conjugated bile acids.
No pharmacokinetic data available.

Metabolism Metabolites

The major site of metabolism is proposed to be the liver. The major metabolite accounting for 70% of total detectable metabolites is dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid). About 20% of metabolites is monohydroxydiketoacid (3α-hydroxy-7,12-keto-5β-cholanoic acid) and about 10% is cholic acid.

Wikipedia

Dehydrocholic_acid

Biological Half Life

No pharmacokinetic data available.

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

General Manufacturing Information

Cholan-24-oic acid, 3,7,12-trioxo-, (5.beta.)-: ACTIVE

Dates

Modify: 2023-08-15

Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice

Xiaoyu Zhang, Guang Xin, Shiyi Li, Zeliang Wei, Yue Ming, Jiyan Yuan, E Wen, Zhihua Xing, Kui Yu, Youping Li, Junhua Zhang, Boli Zhang, Hai Niu, Wen Huang
PMID: 32475920   DOI: 10.1248/bpb.b20-00021

Abstract

Acute biliary pancreatitis (ABP) with a high mortality rate is an incurable digestive system disease induced by abnormal bile acid regurgitation due to the biliary obstruction. Dehydrocholic acid (DA) alleviates the severity of cholestatic hepatitis related to biliary inflammation, suggesting DA is potential to develop for the incurable ABP management. Here we identified DA potency and explored the underlying mechanism in ABP. Our data showed that DA administration not only reduced typically clinicopathological parameters including serum levels of amylase and lipase but also suppressed pancreatic tissue edema, necrosis and trypsin activation in ABP mice. We also found that DA significantly reduced the necrosis of pancreatic acinar cells induced by sodium taurocholate (NaT). Further experimental data showed the significant inhibitions of DA on mitochondrial membrane potential depolarization, ATP exhaustion, calcium overload and reactive oxygen species (ROS) erupted in acinar cells induced by NaT, indicating DA could avert acinar cell death through protecting the mitochondrial function, scavenging excessive oxidative stress and balancing calcium. The comprehensive study found DA elevated the expression of transcription factor EB (TFEB) in vitro thus to increase the functional lysosome content. Indeed, DA decreased the Microtubule-associated protein light chain 3 (LC3) II/I ratio as well as ubiquitin-binding protein p62 and Parkin expressions in vivo and in vitro, revealing autophagy restoration maybe through the improvement of TFEB-mediated lysosome biogenesis. These data indicate that DA improves ABP through the mitochondrial protection, antioxidant ability enhancement and autophagy recovery. In conclusion, our study proposes a potential therapy strategy for the incurable ABP.


Effect of dehydrocholic acid conjugated with a hydrocarbon on a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine

Keita Hayashi, Kazutoshi Morimoto, Toshiyuki Kamei, Eiko Mieda, Sosaku Ichikawa, Takashi Kuroiwa, Sakiko Fujita, Hidemi Nakamura, Hiroshi Umakoshi
PMID: 31121382   DOI: 10.1016/j.colsurfb.2019.05.009

Abstract

The effects of bile acids, dehydrocholic acid (DHA) and DHA conjugated with a hydrocarbon (6-aminohexanoate; 6A-DHA) were evaluated using a lipid bilayer composed of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). DOPC formed a homogenous thin membrane in presence or absence of the DHA, while 20 mol% 6A-DHA induced phase separation on the DOPC thin membrane. It was observed formation of a stomatocyte-like liposomes when these membranes were suspended in a basic solvent. Generally, liposome formation can be prevented by some bile acids. It was found that DHA and 6A-DHA did not disrupt liposome formation, while DHA and 6A-DHA perturbed the liposomal membrane, resulting in increased local-fluidity due to the bent structure of DHA and 6A-DHA. DHA and 6A-DHA showed completely different effects on the hydrophobicity of the boundary surface of DOPC liposome membranes. The steroidal backbone of DHA was found to prevent the insertion of water molecules into the liposomal membrane, whereas 6A-DHA did not show the same behavior which was attributed to its conjugated hydrocarbon.


Dynamic mechanistic modeling of the multienzymatic one-pot reduction of dehydrocholic acid to 12-keto ursodeoxycholic acid with competing substrates and cofactors

Boqiao Sun, Florian Hartl, Kathrin Castiglione, Dirk Weuster-Botz
PMID: 25641915   DOI: 10.1002/btpr.2036

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid which is used as pharmaceutical for the treatment of several diseases, such as cholesterol gallstones, primary sclerosing cholangitis or primary biliary cirrhosis. A potential chemoenzymatic synthesis route of UDCA comprises the two-step reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid (12-keto-UDCA), which can be conducted in a multienzymatic one-pot process using 3α-hydroxysteroid dehydrogenase (3α-HSDH), 7β-hydroxysteroid dehydrogenase (7β-HSDH), and glucose dehydrogenase (GDH) with glucose as cosubstrate for the regeneration of cofactor. Here, we present a dynamic mechanistic model of this one-pot reduction which involves three enzymes, four different bile acids, and two different cofactors, each with different oxidation states. In addition, every enzyme faces two competing substrates, whereas each bile acid and cofactor is formed or converted by two different enzymes. First, the kinetic mechanisms of both HSDH were identified to follow an ordered bi-bi mechanism with EBQ-type uncompetitive substrate inhibition. Rate equations were then derived for this mechanism and for mechanisms describing competing substrates. After the estimation of the model parameters of each enzyme independently by progress curve analyses, the full process model of a simple batch-process was established by coupling rate equations and mass balances. Validation experiments of the one-pot multienzymatic batch process revealed high prediction accuracy of the process model and a model analysis offered important insight to the identification of optimum reaction conditions.


What we counted

Robert L Rosenthal
PMID: 23352263   DOI: 10.1016/j.amjcard.2012.12.028

Abstract




Design, Synthesis and Bioactive Evaluation of Oxime Derivatives of Dehydrocholic Acid as Anti-Hepatitis B Virus Agents

Zhuocai Wei, Jie Tan, Xinhua Cui, Min Zhou, Yunhou Huang, Ning Zang, Zhaoni Chen, Wanxing Wei
PMID: 32722086   DOI: 10.3390/molecules25153359

Abstract

Oxime derivatives of dehydrocholic acid and its esters were designed for anti-hepatitis B virus (HBV) drugs according to principles of assembling active chemical fragments. Twelve compounds were synthesized from dehydrocholic acid by esterification and oxime formation, and their anti-hepatitis B virus (HBV) activities were evaluated with HepG 2.2.15 cells. Results showed that 5 compounds exhibited more effective inhibition of HBeAg than positive control, among them
and
showed significant anti-HBV activities on inhibiting secretion of HBeAg (IC
= 49.39 ± 12.78 μM, SI
= 11.03; IC
= 96.64 ± 28.99 μM, SI
= 10.35) compared to the Entecavir (IC
= 161.24 μM, SI = 3.72). Molecular docking studies showed that most of these compounds interacted with protein residues of heparan sulfate proteoglycan (HSPG) in host hepatocyte and bile acid receptor.


One-step synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid using a multienzymatic system

Luo Liu, Michael Braun, Gabi Gebhardt, Dirk Weuster-Botz, Ralf Gross, Rolf D Schmid
PMID: 22899496   DOI: 10.1007/s00253-012-4340-5

Abstract

12-ketoursodeoxycholic acid (12-keto-UDCA) is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases. The goal of this study is to develop a new enzymatic route for the synthesis 12-keto-UDCA based on a combination of NADPH-dependent 7β-hydroxysteroid dehydrogenase (7β-HSDH, EC 1.1.1.201) and NADH-dependent 3α-hydroxysteroid dehydrogenase (3α-HSDH, EC 1.1.1.50). In the presence of NADPH and NADH, the combination of these enzymes has the capacity to reduce the 3-carbonyl- and 7-carbonyl-groups of dehydrocholic acid (DHCA), forming 12-keto-UDCA in a single step. For cofactor regeneration, an engineered formate dehydrogenase, which is able to regenerate NADPH and NADH simultaneously, was used. All three enzymes were overexpressed in an engineered expression host Escherichia coli BL21(DE3)Δ7α-HSDH devoid of 7α-hydroxysteroid dehydrogenase, an enzyme indigenous to E. coli, in order to avoid formation of the undesired by-product 12-chenodeoxycholic acid in the reaction mixture. The stability of enzymes and reaction conditions such as pH value and substrate concentration were evaluated. No significant loss of activity was observed after 5 days under reaction condition. Under the optimal condition (10 mM of DHCA and pH 6), 99 % formation of 12-keto-UDCA with 91 % yield was observed.


Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts

Boqiao Sun, Christina Kantzow, Sven Bresch, Kathrin Castiglione, Dirk Weuster-Botz
PMID: 22806613   DOI: 10.1002/bit.24606

Abstract

Ursodeoxycholic acid (UDCA) is a bile acid of industrial interest as it is used as an agent for the treatment of primary sclerosing cholangitis and the medicamentous, non-surgical dissolution of gallstones. Currently, it is prepared industrially from cholic acid following a seven-step chemical procedure with an overall yield of <30%. In this study, we investigated the key enzymatic steps in the chemo-enzymatic preparation of UDCA-the two-step reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid using a mutant of 7β-hydroxysteroid dehydrogenase (7β-HSDH) from Collinsella aerofaciens and 3α-hydroxysteroid dehydrogenase (3α-HSDH) from Comamonas testosteroni. Three different one-pot reaction approaches were investigated using whole-cell biocatalysts in simple batch processes. We applied one-biocatalyst systems, where 3α-HSDH, 7β-HSDH, and either a mutant of formate dehydrogenase (FDH) from Mycobacterium vaccae N10 or a glucose dehydrogenase (GDH) from Bacillus subtilis were expressed in a Escherichia coli BL21(DE3) based host strain. We also investigated two-biocatalyst systems, where 3α-HSDH and 7β-HSDH were expressed separately together with FDH enzymes for cofactor regeneration in two distinct E. coli hosts that were simultaneously applied in the one-pot reaction. The best result was achieved by the one-biocatalyst system with GDH for cofactor regeneration, which was able to completely convert 100 mM DHCA to >99.5 mM 12-keto-UDCA within 4.5 h in a simple batch process on a liter scale.


Novel whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases for the asymmetric reduction of dehydrocholic acid

Michael Braun, Boqiao Sun, Bernd Anselment, Dirk Weuster-Botz
PMID: 22581067   DOI: 10.1007/s00253-012-4072-6

Abstract

Ursodeoxycholic acid is an important pharmaceutical so far chemically synthesized from cholic acid. Various biocatalytic alternatives have already been discussed with hydroxysteroid dehydrogenases (HSDH) playing a crucial role. Several whole-cell biocatalysts based on a 7α-HSDH-knockout strain of Escherichia coli overexpressing a recently identified 7β-HSDH from Collinsella aerofaciens and a NAD(P)-bispecific formate dehydrogenase mutant from Mycobacterium vaccae for internal cofactor regeneration were designed and characterized. A strong pH dependence of the whole-cell bioreduction of dehydrocholic acid to 3,12-diketo-ursodeoxycholic acid was observed with the selected recombinant E. coli strain. In the optimal, slightly acidic pH range dehydrocholic acid is partly undissolved and forms a suspension in the aqueous solution. The batch process was optimized making use of a second-order polynomial to estimate conversion as function of initial pH, initial dehydrocholic acid concentration, and initial formate concentration. Complete conversion of 72 mM dehydrocholic acid was thus made possible at pH 6.4 in a whole-cell batch process within a process time of 1 h without cofactor addition. Finally, a NADH-dependent 3α-HSDH from Comamonas testosteroni was expressed additionally in the E. coli production strain overexpressing the 7β-HSDH and the NAD(P)-bispecific formate dehydrogenase mutant. It was shown that this novel whole-cell biocatalyst was able to convert 50 mM dehydrocholic acid directly to 12-keto-ursodeoxycholic acid with the formation of only small amounts of intermediate products. This approach may be an efficient process alternative which avoids the costly chemical epimerization at C-7 in the production of ursodeoxycholic acid.


Experimental protoporphyria: effect of bile acids on liver damage induced by griseofulvin

María Del Carmen Martinez, Silvina Fernanda Ruspini, Susana Graciela Afonso, Roberto Meiss, Ana Maria Buzaleh, Alcira Batlle
PMID: 25945334   DOI: 10.1155/2015/436319

Abstract

The effect of bile acids administration to an experimental mice model of Protoporphyria produced by griseofulvin (Gris) was investigated. The aim was to assess whether porphyrin excretion could be accelerated by bile acids treatment in an attempt to diminish liver damage induced by Gris. Liver damage markers, heme metabolism, and oxidative stress parameters were analyzed in mice treated with Gris and deoxycholic (DXA), dehydrocholic (DHA), chenodeoxycholic, or ursodeoxycholic (URSO). The administration of Gris alone increased the activities of glutathione reductase (GRed), superoxide dismutase (SOD), alkaline phosphatase (AP), gamma glutamyl transpeptidase (GGT), and glutathione-S-transferase (GST), as well as total porphyrins, glutathione (GSH), and cytochrome P450 (CYP) levels in liver. Among the bile acids studied, DXA and DHA increased PROTO IX excretion, DXA also abolished the action of Gris, reducing lipid peroxidation and hepatic GSH and CYP levels, and the activities of GGT, AP, SOD, and GST returned to control values. However, porphyrin accumulation was not prevented by URSO; instead this bile acid reduced ALA-S and the antioxidant defense enzymes system activities. In conclusion, we postulate that DXA acid would be more effective to prevent liver damage induced by Gris.


Ursodeoxycholic acid is conjugated with taurine to promote secretin-stimulated biliary hydrocholeresis in the normal rat

Miriam Úriz, Elena Sáez, Jesús Prieto, Juan F Medina, Jesús M Banales
PMID: 22194894   DOI: 10.1371/journal.pone.0028717

Abstract

Secretin induces bicarbonate-rich hydrocholeresis in healthy individuals, but not in untreated patients with primary biliary cirrhosis (PBC). Ursodeoxycholic acid (UDCA)--the first choice treatment for PBC--restores the secretin response. Compared with humans, secretin has poor effect in experimental normal-rat models with biliary drainage, although it may elicit hydrocholeresis when the bile-acid pool is maintained. In view of the benefits of UDCA in PBC, we used normal-rat models to unravel the acute contribution of UDCA (and/or taurine-conjugated TUDCA) for eliciting the biliary secretin response.
Intravascular and/or intrabiliary administration of agonists and inhibitors was performed in normal rats with biliary monitoring. Secretin/bile-acid interplay was analyzed in 3D cultured rat cholangiocytes that formed expansive cystic structures with intralumenal hydroionic secretion.
In vivo, secretin stimulates hydrocholeresis upon UDCA/TUDCA infusion, but does not modify the intrinsic hypercholeretic effect of dehydrocholic acid (DHCA). The former effect is dependent on microtubule polymerization, and involves PKCα, PI3K and MEK pathways, as shown by colchicine (i.p.) and retrograde biliary inhibitors. In vitro, while secretin alone accelerates the spontaneous expansion of 3D-cystic structures, this effect is enhanced in the presence of TUDCA, but not UDCA or DHCA. Experiments with inhibitors and Ca(2+)-chelator confirmed that the synergistic effect of secretin plus TUDCA involves microtubules, intracellular Ca(2+), PKCα, PI3K, PKA and MEK pathways. Gene silencing also demonstrated the involvement of the bicarbonate extruder Ae2.
UDCA is conjugated in order to promote secretin-stimulated hydrocholeresis in rats through Ae2, microtubules, intracellular Ca(2+), PKCα, PI3K, PKA, and MEK.


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